

1-(Bromomethyl)-2,4-dimethylbenzene chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Bromomethyl)-2,4-dimethylbenzene

Cat. No.: B1585861

[Get Quote](#)

An In-Depth Technical Guide to **1-(Bromomethyl)-2,4-dimethylbenzene**: Properties, Synthesis, and Reactivity for the Research Scientist

Abstract

1-(Bromomethyl)-2,4-dimethylbenzene, also known as 2,4-dimethylbenzyl bromide, is a versatile aromatic halide intermediate critical to advanced organic synthesis. Its unique structure, featuring a reactive benzylic bromide functional group on a substituted xylene backbone, makes it an essential building block for introducing the 2,4-dimethylbenzyl moiety into complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its core chemical and physical properties, detail its primary synthetic route via Wohl-Ziegler bromination with mechanistic insights, and elucidate its key reactivity patterns, including nucleophilic substitution and Grignard reagent formation. The content herein is grounded in established chemical principles and supported by detailed experimental protocols and safety guidelines to empower scientists in its effective and safe application.

Molecular Identity and Physicochemical Properties

1-(Bromomethyl)-2,4-dimethylbenzene is an organic compound characterized by a benzene ring substituted with two methyl groups at positions 2 and 4, and a bromomethyl group at position 1. This substitution pattern dictates its reactivity and physical characteristics.

Table 1: Chemical Identifiers and Core Properties

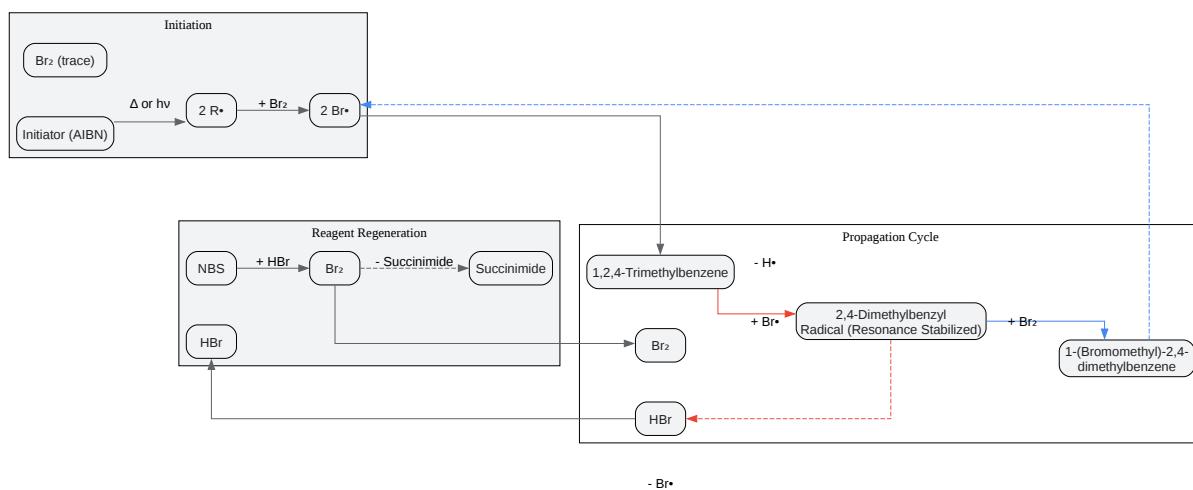
Property	Value	Source(s)
IUPAC Name	1-(Bromomethyl)-2,4-dimethylbenzene	[1]
Synonyms	2,4-Dimethylbenzyl bromide	N/A
CAS Number	2746-81-8	N/A
Molecular Formula	C ₉ H ₁₁ Br	[1]
Molecular Weight	199.09 g/mol	[1]
Appearance	Solid	[1]
InChI Key	WGLUZJWOTTXZIC-UHFFFAOYSA-N	[1]
SMILES	CC1=C(CBr)C=CC(C)=C1	[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of **1-(Bromomethyl)-2,4-dimethylbenzene** after synthesis. The key expected features are outlined below.

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals: a singlet for the two benzylic protons (-CH₂Br) typically in the 4.4-4.7 ppm region, two singlets for the non-equivalent methyl groups (-CH₃) around 2.2-2.4 ppm, and a set of multiplets or distinct signals in the aromatic region (6.9-7.3 ppm) corresponding to the three protons on the benzene ring.
- **¹³C NMR:** The carbon NMR would display signals for the benzylic carbon (-CH₂Br) around 30-35 ppm, two distinct signals for the methyl carbons, and six signals for the aromatic carbons, four of which are substituted (quaternary) and three are proton-bearing (CH).
- **IR Spectroscopy:** Infrared analysis would reveal characteristic C-H stretching vibrations for the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), C=C stretching for the aromatic ring

(~1450-1600 cm^{-1}), and a prominent C-Br stretching absorption in the fingerprint region (~500-650 cm^{-1}).


Synthesis: The Wohl-Ziegler Bromination of 1,2,4-Trimethylbenzene

The most direct and efficient method for synthesizing **1-(Bromomethyl)-2,4-dimethylbenzene** is the selective benzylic bromination of 1,2,4-trimethylbenzene (pseudocumene). The Wohl-Ziegler reaction is the gold standard for this transformation, employing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[2][3]

Mechanism Deep Dive

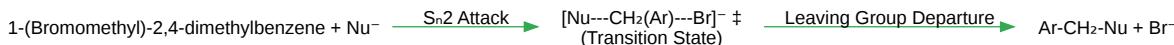
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[4][5] The key to its selectivity for the benzylic position over aromatic bromination or addition to a double bond is that NBS maintains a very low, steady-state concentration of molecular bromine (Br_2).[4]

- **Initiation:** The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation to form radicals.[5] This radical then abstracts a bromine atom from a trace amount of Br_2 to generate a bromine radical ($\text{Br}\cdot$).
- **Propagation:**
 - A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 1,2,4-trimethylbenzene. This step is highly selective for the benzylic position because the resulting 2,4-dimethylbenzyl radical is resonance-stabilized by the aromatic ring.
 - The benzyl radical reacts with a molecule of Br_2 to form the desired product, **1-(Bromomethyl)-2,4-dimethylbenzene**, and regenerates a bromine radical, which continues the chain.
- **Regeneration of Br_2 :** The HBr generated during propagation reacts with NBS to produce succinimide and a fresh molecule of Br_2 . This step is crucial for maintaining the low Br_2 concentration needed to prevent unwanted side reactions.[4]

[Click to download full resolution via product page](#)*Wohl-Ziegler bromination mechanism.*

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.


- Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2,4-trimethylbenzene (1.0 eq) and a suitable solvent like carbon tetrachloride (CCl_4) or cyclohexane.
 - Scientist's Insight: Carbon tetrachloride is a traditional solvent because it is inert and the succinimide byproduct is insoluble in it, providing a visual endpoint as it floats to the surface.^[2] Due to toxicity, cyclohexane or trifluorotoluene are now preferred alternatives.
- Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 eq).
- Reaction: Heat the mixture to reflux (typically $\sim 80^\circ\text{C}$ for CCl_4) under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to remove the solid succinimide byproduct.
 - Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure.
- Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield pure **1-(Bromomethyl)-2,4-dimethylbenzene**.

Core Reactivity and Synthetic Utility

The synthetic value of **1-(Bromomethyl)-2,4-dimethylbenzene** stems from the high reactivity of the benzylic C-Br bond.

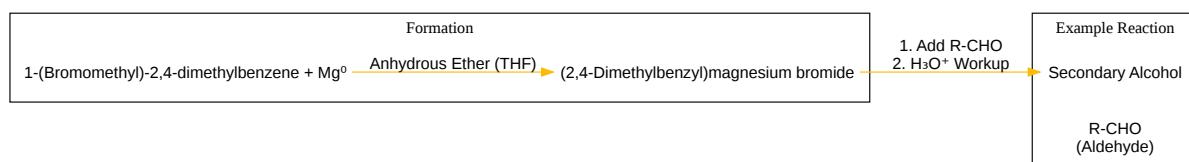
Nucleophilic Substitution Reactions

The compound is an excellent electrophile for nucleophilic substitution reactions. The benzylic carbon is susceptible to attack by a wide range of nucleophiles, typically via an S_N2 mechanism, due to the primary nature of the carbon and the good leaving group ability of bromide.^[6] This allows for the straightforward formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.

[Click to download full resolution via product page](#)

General S_N2 reaction pathway.

Protocol Example: Synthesis of (2,4-Dimethylphenyl)acetonitrile


- Setup: In a round-bottom flask, dissolve **1-(Bromomethyl)-2,4-dimethylbenzene** (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
- Nucleophile Addition: Add sodium cyanide (NaCN, 1.1-1.2 eq) to the solution.
 - Scientist's Insight: A polar aprotic solvent is chosen because it solvates the cation (Na^+) but not the nucleophile (CN^-), enhancing the nucleophilicity and accelerating the S_N2 reaction rate. Caution: Cyanide is highly toxic.
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) until TLC or GC-MS analysis indicates complete consumption of the starting material.
- Workup: Quench the reaction by pouring it into water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO_4 , and concentrate under reduced pressure to afford the crude nitrile product, which can be further purified by distillation or chromatography.

Grignard Reagent Formation

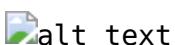
Treatment with magnesium metal in an anhydrous ether solvent converts **1-(Bromomethyl)-2,4-dimethylbenzene** into its corresponding Grignard reagent, (2,4-

dimethylbenzyl)magnesium bromide.[7] This transforms the electrophilic benzylic carbon into a potent nucleophile.[8]

Critical Consideration: Grignard reagents are extremely sensitive to moisture and protic sources.[9] All glassware must be rigorously dried, and anhydrous solvents must be used.

[Click to download full resolution via product page](#)

Grignard reagent formation and subsequent reaction.


Detailed Experimental Protocol: Grignard Reagent Formation

- Setup: Assemble a three-neck flask (oven-dried and cooled under nitrogen) with a dropping funnel, condenser, and nitrogen inlet. Add magnesium turnings (1.1-1.2 eq) to the flask.
- Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[7] Add a small portion of a solution of **1-(Bromomethyl)-2,4-dimethylbenzene** (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask, just enough to cover the magnesium.
- Addition: Once the reaction initiates (indicated by bubbling or a gentle exotherm), slowly add the remaining THF solution from the dropping funnel at a rate that maintains a gentle reflux.
- Completion: After the addition is complete, continue to stir the mixture (with heating if necessary) until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, ready for use in subsequent reactions.

Safety, Handling, and Storage

Proper handling of **1-(Bromomethyl)-2,4-dimethylbenzene** is crucial due to its hazardous properties.

Table 2: GHS Hazard Information

Pictogram	GHS Code	Hazard Statement	Classification	Source(s)
	GHS07	H302: Harmful if swallowed	Acute Toxicity 4 (Oral)	[1] [10]
H315: Causes skin irritation	Skin Irritation 2	[11] [12]		
H319: Causes serious eye irritation	Eye Irritation 2	[10] [11] [12]		

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated fume hood.[\[11\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.[\[13\]](#) Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[\[11\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[\[11\]](#)[\[13\]](#)

Conclusion

1-(Bromomethyl)-2,4-dimethylbenzene is a synthetically powerful and versatile intermediate. A thorough understanding of its properties, its synthesis via the Wohl-Ziegler reaction, and its characteristic reactivity patterns—especially nucleophilic substitution and Grignard formation—is essential for its effective use in the design and execution of complex synthetic strategies. For

professionals in drug discovery and materials science, this compound offers a reliable means to incorporate the 2,4-dimethylbenzyl scaffold, enabling the exploration of novel chemical space. Adherence to strict safety protocols is mandatory for its handling and application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Bromomethyl)-2,4-dimethylbenzene | Sigma-Aldrich [sigmaaldrich.com]
- 2. Wohl-Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-(Bromomethyl)-2,4-dimethylbenzene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585861#1-bromomethyl-2-4-dimethylbenzene-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com